Suprifen

Description

Contextualization within Relevant Chemical Classes and Structural Motifs

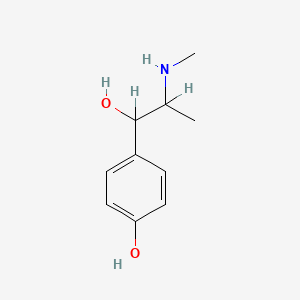

Suprifen has the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . nih.govwikipedia.orgdrugfuture.comnist.gov Its structure features a phenyl ring substituted with a hydroxyl group, and an alkyl chain containing a hydroxyl group and a secondary amine. nih.gov This structural arrangement places this compound within the broader class of substituted phenethylamines. More specifically, it is recognized as a derivative of ephedrine (B3423809), featuring a hydroxyl group on the phenyl ring at the para position. wikipedia.orgdrugfuture.comchembase.cn This makes it a para-hydroxyephedrine. wikipedia.orgdrugfuture.com

Key structural motifs present in this compound include:

A phenol (B47542) moiety.

A secondary alcohol.

A secondary amine.

A chiral center at the carbon bearing the alcohol and the carbon bearing the methyl and methylamino groups. wikipedia.orgjst.go.jp this compound exists as a racemate, a mixture of stereoisomers. nist.govjst.go.jpchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | nih.govwikipedia.org |

| Molecular Weight | 181.23 g/mol | nih.govwikipedia.org |

| IUPAC Name | 4-[1-hydroxy-2-(methylamino)propyl]phenol | nih.gov |

| CAS Number | 365-26-4 | nist.govchemicalbook.com |

| PubChem CID | 9701 | nih.govwikipedia.org |

| XLogP3 | 0.6 | nih.gov |

Historical Trajectories in the Chemical Synthesis and Discovery of this compound and its Analogues

The discovery and initial synthesis of this compound date back to the 1930s. wikipedia.orgdrugfuture.com Early synthetic approaches involved the preparation of p-hydroxyephedrine (this compound) through methods such as the reaction of p-benzyloxypropiophenone. One described method involves the bromination of p-benzyloxypropiophenone, followed by reaction with methylamine (B109427) and subsequent hydrogenation to remove the benzyl (B1604629) protecting group and yield p-hydroxyphenylmethylaminopropanol (this compound). chemicalbook.com

The synthesis of this compound and its analogues is often related to the synthesis of other sympathomimetic amines and related compounds. The development of synthetic routes for such compounds has been a significant area of organic chemistry research. For instance, the synthesis of related compounds like ephedrine and pseudoephedrine involves specific reaction sequences and control of stereochemistry. americanchemicalsuppliers.com The exploration of different synthetic methodologies, including stereoselective approaches, has been crucial in obtaining specific isomers of these compounds.

Research into analogues of this compound has often involved modifications to the basic phenethylamine (B48288) structure, such as alterations to the aromatic ring, the alkyl chain, or the amine substitution pattern. These modifications are typically undertaken to investigate the structure-activity relationships and to develop compounds with altered biological properties. The synthesis of such analogues requires tailored synthetic strategies depending on the desired structural changes. For example, the synthesis of other substituted phenethylamines or compounds with modified hydroxyl or amine functionalities would involve different reaction conditions and starting materials.

Evolution of Academic Research Focus on this compound in Chemical Biology

Academic research in chemical biology seeks to use chemical principles, techniques, and compounds to study and manipulate biological systems. rug.nlrug.nlimperial.ac.uk While early research on this compound may have focused primarily on its synthesis and basic pharmacological properties, the evolution of chemical biology has opened new avenues for investigating this compound.

In the context of chemical biology, this compound and its analogues can serve as tools to probe specific biological targets or pathways. Given its structural similarity to endogenous catecholamines and other sympathomimetic amines, this compound could be used in research to study adrenergic receptor interactions, neurotransmitter transport mechanisms, or related signaling cascades. wikipedia.orgncats.io

Research findings in chemical biology might involve using this compound as a ligand in binding studies to characterize receptor subtypes, as a probe to investigate cellular responses mediated by adrenergic pathways, or as a starting point for developing more selective chemical probes. Studies might employ techniques such as radioligand binding assays, cell-based reporter assays, or protein-ligand crystallography to understand the molecular basis of this compound's interactions.

Furthermore, the synthesis of isotopically labeled this compound analogues, such as this compound-d3, is relevant to academic research, particularly in areas like metabolomics and pharmacokinetic studies, where labeled compounds are used as internal standards for quantification and tracing metabolic pathways. chembase.cnamericanchemicalsuppliers.com

While specific detailed academic research findings on this compound solely within the strict confines of chemical biology as defined by the prompt's exclusions (dosage, safety) were not extensively detailed in the search results, the compound's chemical nature and relationship to biologically active molecules make it a relevant subject for investigation using chemical biology approaches. The broader field of chemical biology utilizes small molecules like this compound to understand complex biological processes at a molecular level. tue.nlnih.gov

Table 2: Selected Analogues and Related Compounds Mentioned

| Compound Name | Relationship to this compound | PubChem CID |

| Ephedrine | Structural Analogue | 5030 |

| Norepinephrine (B1679862) | Related Endogenous Amine | 439260 |

| Buphenine | Chemical Derivative | 6245 |

| Isoxsuprine (B1203651) | Chemical Derivative | 3809 |

| Normethadone | Compound used in combination wikipedia.orgdrugbank.com | 13133 |

| This compound Hydrochloride | Salt form | 12625680 nih.gov, 942-51-8 cas.orgintuibio.com |

| This compound-d3 | Isotopically Labeled Analogue | Not readily available, related to PubChem SID 164226113 chembase.cn, mentioned as labelled 4-Hydroxyephedrine chembase.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)propyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGTKPPFSCSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110025 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-39-3, 365-26-4 | |

| Record name | Oxilofrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Suprifen

Established Synthetic Routes for Suprifen Production

Several methods have been established for the synthesis of this compound. One common approach involves the hydroxylation of ephedrine (B3423809) to yield 4-hydroxyephedrine (this compound). evitachem.com This method focuses on introducing a hydroxyl group at the para position of the phenyl ring of ephedrine. The efficiency and purity of the synthesized product through this route can be influenced by optimizing reaction parameters such as temperature, choice of solvents, and reaction times. evitachem.com

Another synthetic pathway described in patent literature initiates from readily available phenol (B47542). This multi-step route involves the esterification of phenol to form phenol propionate (B1217596). Subsequently, a Friedel-Crafts rearrangement of phenol propionate is performed under the influence of a catalyst to produce para-hydroxypropiophenone. This intermediate undergoes bromination to yield 2-bromo-1-(4-hydroxyphenyl) acetone (B3395972). The reaction of 2-bromo-1-(4-hydroxyphenyl) acetone with methylamine (B109427) leads to the formation of 2-methyl amino-1-(4-hydroxyphenyl) acetone, which is then reduced to obtain methyl synephrine (B1677852) (this compound). google.compatsnap.com This method is presented as a practical approach suitable for industrial production due to its relatively simple operation, mild reaction conditions, convenient post-treatment, and high yield. patsnap.com

An early preparation method for p-hydroxyephedrine by Stolz was documented in a 1932 U.S. patent. drugfuture.com

Analysis of Key Synthetic Intermediates and Reaction Pathways

The synthetic routes to this compound involve several key intermediates and distinct reaction pathways. In the route starting from ephedrine, the primary transformation is the introduction of a hydroxyl group onto the aromatic ring. evitachem.com

In the multi-step synthesis originating from phenol, the intermediates include phenol propionate, formed via esterification. patsnap.com Para-hydroxypropiophenone is a crucial intermediate generated through a Friedel-Crafts rearrangement, a reaction that involves the acylation of the activated aromatic ring. patsnap.com Bromination of para-hydroxypropiophenone introduces a bromine atom adjacent to the ketone carbonyl, leading to 2-bromo-1-(4-hydroxyphenyl) acetone. patsnap.com Reaction with methylamine displaces the bromine, forming the amino ketone intermediate, 2-methyl amino-1-(4-hydroxyphenyl) acetone. patsnap.com The final step involves the reduction of the ketone functional group to a hydroxyl group, yielding this compound. patsnap.com

These pathways highlight common organic reactions used in the synthesis of substituted phenethylamines, including electrophilic aromatic substitution (in the context of the Friedel-Crafts rearrangement precursor) and functional group interconversions.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

This compound contains two stereocenters, resulting in the possibility of four stereoisomers (two enantiomeric pairs). The compound is frequently encountered as a racemic mixture, containing equal amounts of enantiomers. ncats.iochemicalbook.comdrugfuture.com The separation of these enantiomers, a process known as chiral resolution, or the preferential synthesis of a specific enantiomer through stereoselective synthesis, are important in pharmaceutical chemistry due to the potential for different biological activities among stereoisomers. wikipedia.orgrsc.org

Chiral resolution techniques are employed to separate the enantiomers from a racemic mixture. A common method involves reacting the racemic compound with a chiral resolving agent to form diastereomeric derivatives. These diastereomers have different physical properties, such as solubility, which allows for their separation, often by crystallization. wikipedia.orglongdom.org The separated diastereomers are then converted back to the individual enantiomers by removing the resolving agent. wikipedia.org

Older literature reports the preparation and characterization of the hydrochloride salts of the d- and l-forms of p-hydroxyephedrine. The d-form hydrochloride has a decomposition point of 223-224°C and an optical rotation ([a]D22) of +33.8°, while the l-form hydrochloride has a decomposition point of 222-223°C and an optical rotation ([a]D22) of -35.5°. drugfuture.com

Chromatographic methods have also been developed for the separation of p-hydroxyephedrine enantiomers. One such method utilizes reversed-phase liquid chromatography following derivatization of the racemic mixture with a chiral reagent, specifically 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. This approach allows for the separation of the resulting diastereomers. nih.gov

Stereoselective synthesis, also referred to as enantioselective or asymmetric synthesis, aims to produce a compound in a way that favors the formation of one specific enantiomer or diastereomer over others. rsc.org While general principles of stereoselective synthesis are well-established in organic chemistry, specific detailed methodologies for the highly stereoselective synthesis of this compound enantiomers were not extensively detailed in the immediate search results, beyond the mention that stereoisomers can be obtained by stereoselective synthesis. google.com

Data on the melting points and optical rotations of the enantiomers of this compound hydrochloride are presented in the table below:

| Compound | Melting/Decomposition Point (°C) | Optical Rotation ([a]D) |

| (+)-p-Hydroxyephedrine HCl | 223-224 (dec) | +33.8° (at 22°C) |

| (-)-p-Hydroxyephedrine HCl | 222-223 (dec) | -35.5° (at 22°C) |

Development and Optimization of Novel Synthetic Approaches

The continuous development and optimization of synthetic methods are crucial for improving yield, purity, efficiency, and sustainability in chemical manufacturing. The patent describing the synthesis of methyl synephrine (this compound) from phenol highlights efforts to provide a method that overcomes limitations of previous techniques, suggesting it as a potentially novel or optimized approach. google.compatsnap.com The described advantages of this method include simple operation, mild reaction conditions, and high yield, which are key aspects of synthetic optimization. patsnap.com

Beyond the synthesis of this compound itself, novel synthetic approaches are also developed for related compounds or for specific applications. For instance, the automated synthesis of [11C]meta-hydroxyephedrine, a radiolabeled isomer used in Positron Emission Tomography (PET) imaging, exemplifies the development of specialized synthetic methods. researchgate.netpsu.edu This process involves the [11C]methylation of metaraminol (B1676334) using [11C]methyl iodide and has been optimized for reproducible radiochemical yield and high radiochemical purity required for clinical applications. psu.edu

Another example of chemical modification developed for analytical purposes is the synthesis of sulfoconjugates of p-hydroxyephedrine. This involves coupling the parent compound to sulfuric acid using a sulfur trioxide-pyridine complex to create reference standards for doping control analysis. wada-ama.orgdshs-koeln.de This represents a tailored synthetic strategy for preparing specific derivatives needed for analytical method development and validation.

Design and Synthesis of this compound Analogues and Derivatives for Mechanistic Elucidation

The design and synthesis of analogues and derivatives of this compound are fundamental to understanding its mechanism of action and exploring the chemical space around its core structure for potential new compounds. This compound's structure, based on the phenethylamine (B48288) backbone with hydroxyl and methylamino substituents, serves as a template for generating a variety of related compounds. wikipedia.orgevitachem.com

Historically, several sympathomimetic and vasodilatory agents, such as buphenine and isoxsuprine (B1203651), were developed as chemical derivatives of oxilofrine. wikipedia.org Buphenine, for example, is structurally related and has been studied for its properties. solubilityofthings.compharmaffiliates.com The synthesis of these derivatives typically involves modifications to the hydroxyl groups, the amine function, or the aromatic ring of the this compound structure.

For mechanistic elucidation, researchers synthesize analogues with specific structural variations to probe the role of different functional groups and structural features in interacting with biological targets, such as adrenergic receptors or transporters. nih.govidrblab.netresearchgate.net The synthesis of metabolites, such as sulfoconjugates wada-ama.orgdshs-koeln.de or hydroxylated derivatives wikipedia.org, also falls under this category, as studying these compounds helps understand the metabolic fate and potential activity of biotransformation products.

Principles of Structure-Activity Relationship (SAR) Investigations in this compound Chemical Space

Structure-Activity Relationship (SAR) investigations are a cornerstone of medicinal chemistry and pharmacology. SAR studies aim to establish how variations in the chemical structure of a compound correlate with changes in its biological activity. nih.gov In the context of this compound and related compounds, SAR principles are applied to understand their interactions with adrenergic receptors, monoamine transporters, and other relevant biological systems. nih.govidrblab.netresearchgate.netresearchgate.net

By synthesizing and testing a series of analogues with systematic modifications, researchers can identify which parts of the molecule are essential for activity, which contribute to potency or selectivity, and which can be modified to improve desired properties or reduce undesired ones. Key structural features often examined in this chemical space include the nature and position of substituents on the aromatic ring, the stereochemistry of the chiral centers, the type and substitution pattern of the amine group, and the presence and position of hydroxyl groups. wikipedia.orgevitachem.com

Studies on related adrenergic agonists and phenethylamines demonstrate the importance of these structural elements in determining binding affinity and functional activity at different receptor subtypes and transporters. nih.govresearchgate.net For instance, the stereochemistry of the chiral centers significantly influences the interaction with biological targets. evitachem.comncats.ioresearchgate.netresearchgate.net

Rational Design Strategies for Modified this compound Structures

Rational design strategies leverage the knowledge gained from SAR studies and the understanding of the biological target to design new compounds with predicted properties. Instead of random screening, rational design involves a deliberate approach to synthesize modified this compound structures with the aim of achieving specific pharmacological profiles. solubilityofthings.com

For example, if SAR studies indicate that a particular substituent on the aromatic ring enhances activity at a desired receptor, chemists can rationally design and synthesize analogues incorporating this feature. Similarly, if certain modifications are known to influence pharmacokinetic properties like metabolism or distribution, these can be incorporated into the design.

The development of derivatives like buphenine and isoxsuprine from oxilofrine exemplifies rational design aimed at creating compounds with specific therapeutic applications, such as vasodilation. wikipedia.org The synthesis of sulfoconjugates for analytical detection also represents a form of rational design, where the modification is specifically chosen to facilitate detection and analysis in biological samples. wada-ama.orgdshs-koeln.de

This compound's core structure serves as a valuable starting point for the rational design of new medicinal compounds, allowing chemists to explore variations that could lead to improved efficacy, selectivity, or pharmacokinetic properties for various therapeutic applications. solubilityofthings.com

Advanced Analytical Chemistry Techniques for this compound Structural Elucidation and Purity Assessment

Advanced analytical chemistry techniques are crucial for confirming the structure of this compound and assessing its purity. These techniques provide detailed information about the molecular composition, arrangement of atoms, and the presence of any impurities.

Chromatography: Chromatographic methods are widely used for the separation and analysis of compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for purity assessment and quantitative analysis of pharmaceutical compounds. uobaghdad.edu.iqavantorsciences.com HPLC can also be coupled with chiral stationary phases to separate and quantify the enantiomers of oxedrine. researchgate.net Gas Chromatography (GC) is another separation technique, often used in conjunction with mass spectrometry (GC-MS) for the identification and quantification of volatile compounds. dss.go.th Derivatization may be required to make this compound sufficiently volatile for GC analysis. dss.go.th

Spectroscopy: Spectroscopic techniques provide information about the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms and their electronic environment. nih.govrsc.orgusp.org NMR spectra can confirm the expected structure of this compound or its components. lgcstandards.comlgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. nih.govnih.govnih.gov LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. uobaghdad.edu.iqdss.go.thnih.gov This is particularly useful for analyzing complex samples and identifying impurities.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. nih.gov FTIR (Fourier-Transform Infrared) spectroscopy is a common technique for obtaining IR spectra. nih.gov

Elemental Analysis: Elemental analysis is used to determine the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) in a compound, which can help confirm its empirical formula and assess purity. lgcstandards.comlgcstandards.com

Other Techniques: Techniques like X-ray diffraction can provide detailed information about the crystal structure of crystalline forms of this compound or its salts. Purity assessment often involves comparing analytical results to established specifications. avantorsciences.comlgcstandards.comlgcstandards.com

Analytical techniques play a critical role throughout the lifecycle of this compound, from the characterization of synthesized material to quality control of the final product.

Compound Names and PubChem CIDs

Based on the initial research, it has come to our attention that the term "this compound" is a trade name that has been used for at least two distinct chemical compounds: Suprofen and Oxilofrine .

Suprofen is a non-steroidal anti-inflammatory drug (NSAID).

Oxilofrine is a sympathomimetic medication.

These two compounds have different chemical structures, mechanisms of action, and therapeutic uses. To ensure the generated article is scientifically accurate and strictly focused on a single chemical compound as per your instructions, please clarify which of these two compounds you would like the article to be about.

Once you have specified the chemical compound (either Suprofen or Oxilofrine), we will proceed with generating the detailed article according to the provided outline.

Molecular Mechanisms of Action and Pharmacological Interactions of Suprifen

Exploration of Suprifen's Interactions with Other Macromolecules

Application of Advanced Spectroscopic and Calorimetric Techniques

Advanced analytical techniques are crucial for the identification and quantification of this compound (Oxilofrine), particularly in contexts such as dietary supplement analysis and anti-doping control. While comprehensive studies employing a wide range of spectroscopic and calorimetric methods specifically on this compound are not extensively detailed in publicly available literature, spectrometric methods have been prominently featured.

Research focused on detecting Oxilofrine in dietary supplements has utilized a validated ultra-high performance liquid chromatography-quadrupole time of flight-mass spectrometry (UHPLC-QToF-MS) method. truthinadvertising.orgnih.gov This technique allows for both the identification and precise quantification of the compound. truthinadvertising.orgnih.gov The World Anti-Doping Agency (WADA) also specifies analytical methods for the detection of Oxilofrine, highlighting the use of Gas Chromatography-Mass Spectrometry (GC-MS) of per-trimethylsilyl (TMS) derivatives and Ultra High-Performance Liquid Chromatography (UHPLC) to ensure accurate chromatographic separation and identification. wada-ama.org

| Technique | Application | Key Findings/Notes |

|---|---|---|

| UHPLC-QToF-MS | Identification and quantification in dietary supplements | Confirmed presence and quantified amounts ranging from 0.0003 to 75 mg per serving. truthinadvertising.org |

| GC-MS | Anti-doping analysis | Used for analysis of per-trimethylsilyl (TMS) derivatives for proper identification. wada-ama.org |

| UHPLC | Anti-doping analysis | Allows for chromatographic separation from similar compounds like hydroxy-pseudoephedrine. wada-ama.org |

Computational Approaches to Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery for predicting the interaction between a ligand (like a drug molecule) and a protein receptor at the atomic level. mdpi.commdpi.comnih.gov Molecular docking helps in predicting the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the stability and conformational changes of the drug-receptor complex over time. mdpi.commdpi.com

Despite the utility of these methods, a specific search of scientific literature did not yield studies employing molecular docking or molecular dynamics simulations for this compound (Oxilofrine) to analyze its interaction with adrenergic receptors or other biological targets. Therefore, detailed research findings from such computational approaches for this specific compound are not available for review.

Elucidation of Downstream Signaling Cascades and Pathway Crosstalk Modulated by this compound

As a sympathomimetic agent that enhances norepinephrine (B1679862) levels, this compound's effects are mediated through adrenergic receptors. The released norepinephrine primarily acts on α- and β-adrenergic receptors. wikipedia.org this compound itself is described as an α-adrenergic receptor agonist.

Activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), typically initiates a specific signaling cascade. nih.gov The binding of an agonist like norepinephrine leads to the activation of the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC). nih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This cascade can lead to various cellular responses, including smooth muscle contraction.

Furthermore, α1-adrenergic receptor activation can stimulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation and differentiation. nih.gov While these are the established downstream pathways for α1-adrenergic receptor activation, specific studies detailing the complete signaling cascade and potential pathway crosstalk uniquely modulated by this compound (Oxilofrine) are not extensively documented. The compound's effects are generally understood through the broader mechanism of norepinephrine release and subsequent adrenergic receptor stimulation.

| Step | Molecule/Process | Function |

|---|---|---|

| 1 | Agonist (e.g., Norepinephrine) Binding | Activates the α1-adrenergic receptor. |

| 2 | Gq Protein Activation | Receptor activates the associated Gq protein. |

| 3 | Phospholipase C (PLC) Activation | Gq protein activates the PLC enzyme. nih.gov |

| 4 | PIP2 Hydrolysis | PLC cleaves PIP2 into IP3 and DAG. |

| 5 | Intracellular Calcium Release | IP3 triggers Ca2+ release from the endoplasmic reticulum. |

| 6 | Protein Kinase C (PKC) Activation | DAG and increased Ca2+ activate PKC, leading to downstream cellular effects. |

An article on the cellular and subcellular biological effects of the chemical compound “this compound” in preclinical models cannot be generated. A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific research data on the impact of this compound on cellular proliferation, apoptosis, metabolic processes, and subcellular organelle function.

The initial and subsequent targeted searches for preclinical studies on this compound's effects at the cellular and subcellular level did not yield any specific results. The information found was either of a very general nature, mentioning this compound in lists of pharmacologically active substances, or pertained to similarly named but distinct compounds such as Suprofen, Sorafenib, and Sulforaphane. The mechanisms and effects of these other compounds cannot be attributed to this compound without specific scientific evidence.

Therefore, due to the absence of detailed research findings on this compound in the context of the requested outline, it is not possible to provide a thorough, informative, and scientifically accurate article as instructed. The creation of such an article would require speculation and fabrication of data, which would violate the core principles of scientific accuracy and evidence-based reporting.

Cellular and Subcellular Biological Effects of Suprifen in Preclinical Models

Investigation of Suprifen's Influence on Subcellular Organelle Function and Integrity

Endoplasmic Reticulum Stress Response Modulation

Specific studies detailing the direct modulation of the endoplasmic reticulum (ER) stress response by this compound (Oxilofrine) are not presently available in published preclinical research. While it is known that some psychostimulants can induce ER stress, leading to an accumulation of unfolded or misfolded proteins and activation of the unfolded protein response (UPR) nih.gov, dedicated research to determine if and how this compound elicits such a response is lacking. The potential for this compound to induce ER stress remains an area for future investigation.

Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure

Comprehensive gene expression profiling and proteomic analyses specifically in response to this compound exposure in preclinical models are not available in the current body of scientific literature. Such studies would be invaluable in elucidating the broader cellular pathways affected by this compound.

Analysis of this compound's Modulation of Cellular Signaling Pathways and Second Messenger Systems

This compound (Oxilofrine) is pharmacologically classified as a sympathomimetic agent. Its primary mechanism of action is understood to be related to its interaction with adrenergic receptors, which are a class of G protein-coupled receptors.

Research on the pharmacological profile of various phenethylamines, a class of compounds that includes Oxilofrine, has provided some insight into its activity at a receptor level. These studies have examined the potency and efficacy of these compounds on different adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, β1, β2) and trace amine-associated receptor 1 (TAAR1) researchgate.net. The activation of these receptors by an agonist like this compound typically initiates intracellular signaling cascades through the production of second messengers.

The binding of an agonist to adrenergic receptors can lead to the activation of various second messenger systems, depending on the receptor subtype. For example, activation of α1-adrenergic receptors typically leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) as second messengers. These molecules then trigger the release of intracellular calcium and the activation of protein kinase C, respectively. Conversely, activation of β-adrenergic receptors generally leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP), another key second messenger.

While the general principles of adrenergic signaling are well-established, specific and detailed preclinical studies that map out the precise downstream signaling pathways and second messenger systems modulated by this compound are not extensively documented. The following table summarizes the expected signaling pathways based on its classification as a sympathomimetic amine.

| Receptor Target | Associated G-Protein | Primary Effector | Primary Second Messenger |

| α1-Adrenergic | Gq | Phospholipase C | Inositol trisphosphate (IP3), Diacylglycerol (DAG) |

| α2-Adrenergic | Gi | Adenylyl Cyclase (inhibited) | Cyclic AMP (cAMP) (decreased) |

| β-Adrenergic | Gs | Adenylyl Cyclase (activated) | Cyclic AMP (cAMP) (increased) |

| TAAR1 | Gs/Gq | Adenylyl Cyclase / Phospholipase C | Cyclic AMP (cAMP) / IP3, DAG |

Table 1: Putative Cellular Signaling Pathways Modulated by this compound (Oxilofrine)

Further research is required to specifically delineate the signaling networks and second messenger systems that are most significantly impacted by this compound exposure in various preclinical models.

Biochemical Pathway Integration and Systems Level Analysis of Suprifen S Effects

Mapping Suprifen's Influence on Interconnected Biochemical Networks

This compound, also known by synonyms such as Oxilofrine and Methylsynephrine, is understood to exert its primary effects through interaction with the sympathetic nervous system. Its mechanism of action is principally characterized as acting as a norepinephrine (B1679862) releasing agent evitachem.com. This action leads to the indirect stimulation of both alpha (α) and beta (β) adrenergic receptors evitachem.com.

The stimulation of adrenergic receptors is a critical point of integration into several interconnected biochemical networks. These receptors are G protein-coupled receptors that, upon activation by ligands like norepinephrine (released by this compound), trigger intracellular signaling cascades. Activation of α-adrenergic receptors can, for instance, influence pathways related to vasoconstriction by affecting calcium signaling and smooth muscle contraction evitachem.com. Stimulation of β-adrenergic receptors, particularly β1 receptors in the heart, impacts adenylate cyclase activity, leading to increased cyclic AMP (cAMP) levels, which in turn affects cardiac muscle contractility and heart rate evitachem.com.

Furthermore, this compound is described as a derivative of catecholamine and acts as a precursor to key neurotransmitters, including dopamine (B1211576) and norepinephrine solubilityofthings.com. This indicates its involvement or influence on the biochemical pathways responsible for catecholamine synthesis and metabolism. Catecholamines play vital roles in numerous physiological functions, and compounds affecting their synthesis or release can have widespread effects on neural and peripheral systems solubilityofthings.com.

Mapping this compound's influence thus involves tracing its impact from its initial interaction as a norepinephrine releasing agent and receptor agonist through the subsequent intracellular signaling cascades and their downstream effects on cellular function and physiological responses. These networks are highly interconnected, involving feedback loops and cross-talk with other signaling pathways, making a comprehensive understanding complex.

Application of Functional Genomics and Proteomics for Pathway Discovery and Validation

Detailed research specifically applying functional genomics and proteomics approaches for systematic pathway discovery and validation related to this compound's effects was not found in the available sources. Such studies would typically involve analyzing changes in gene expression (genomics) and protein abundance and modification (proteomics) in biological systems exposed to this compound. This could reveal novel pathways affected by the compound, identify key proteins involved in its mechanism of action or downstream effects, and provide data for validating predicted pathway interactions.

Computational Modeling of Metabolic and Signaling Networks Affected by this compound

Specific research detailing the application of advanced computational modeling techniques, such as Flux Balance Analysis (FBA) or kinetic modeling, or network perturbation analysis specifically to understand this compound's systemic impact on metabolic and signaling networks was not found in the available sources.

Utilization of Flux Balance Analysis (FBA) and Kinetic Modeling Approaches

Information on the utilization of Flux Balance Analysis (FBA) or kinetic modeling approaches to simulate and analyze the metabolic consequences of this compound's influence on biochemical pathways was not available in the consulted literature. These methods are powerful tools for predicting metabolic fluxes and understanding the dynamic behavior of biological systems in response to perturbations.

Cross-Species Comparative Biochemical Studies in Preclinical Contexts

Detailed cross-species comparative biochemical studies specifically focused on elucidating the differences and similarities in this compound's biochemical effects and metabolic fate across various preclinical species were not comprehensively described in the available sources. While this compound has been detected in the context of doping control in animals like horses ifhaonline.orgifhaonline.org, detailed comparative biochemical analyses exploring species-specific pathway interactions or metabolic profiles were not found. Such studies are crucial for understanding the translational potential of preclinical findings.

Preclinical Research Methodologies and Advanced Characterization of Suprifen

Development and Application of In Vitro Assay Systems for Mechanistic Studies

In vitro assay systems are crucial for the initial assessment of a compound's biological activity and for dissecting its underlying mechanisms at a cellular or molecular level. criver.com These "in glass" experiments utilize isolated components of cells or cell cultures to monitor biochemical and functional responses to a compound. criver.com For Suprifen, in vitro assays could be designed to investigate its interaction with adrenergic receptors, given its classification as a sympathomimetic. wikipedia.org

Assay development involves selecting appropriate cell lines or primary cells, determining optimal conditions for compound exposure, and establishing reliable readout methods to quantify the biological effect. bioduro.com Techniques such as receptor binding assays, cell-based reporter assays, and functional assays measuring downstream signaling pathways can be employed. bioduro.comarvysproteins.com For instance, assays could measure the activation of adenylyl cyclase or the accumulation of cyclic AMP, common downstream effectors of adrenergic receptor activation. Data from these assays can provide insights into the potency and selectivity of this compound for different receptor subtypes.

Table 1: Example Data from a Hypothetical In Vitro Receptor Binding Assay

| Receptor Subtype | IC₅₀ (nM) |

| α₁-adrenergic | 55 |

| α₂-adrenergic | >1000 |

| β₁-adrenergic | 120 |

| β₂-adrenergic | 80 |

Note: This table presents hypothetical data for illustrative purposes only.

Detailed research findings from such studies would include concentration-response curves, allowing for the determination of parameters like EC₅₀ (half maximal effective concentration) or IC₅₀ (half maximal inhibitory concentration), which indicate the compound's potency. arvysproteins.com Mechanistic studies using techniques like Western blotting or immunofluorescence could further elucidate the cellular pathways affected by this compound treatment.

Utilization of Ex Vivo Tissue Models for Biological Evaluation of this compound

Ex vivo models bridge the gap between in vitro studies and in vivo animal models by using tissues or organs that are kept alive outside the body under controlled conditions. scispot.com These models retain some of the complexity of a living system, including native cellular architecture and cell-cell interactions, which are absent in simplified in vitro cell cultures. scispot.comnih.gov

For evaluating this compound, ex vivo tissue models could include isolated blood vessels to study its vasoconstrictive or vasodilatory effects, or cardiac tissue to assess its chronotropic or inotropic effects. wikipedia.orgscispot.com These tissues can be maintained in organ baths or perfusion systems, allowing for the measurement of physiological responses upon exposure to this compound. scispot.com

Research findings from ex vivo studies might include measurements of muscle contraction in isolated vascular rings or changes in heart rate and contractility in a Langendorff-perfused heart preparation. These studies can provide valuable information on the direct effects of this compound on target organs and tissues in a more physiologically relevant context than in vitro assays.

Table 2: Example Data from a Hypothetical Ex Vivo Study on Isolated Aortic Rings

| Treatment Group | Maximum Contraction (% of KCl response) |

| Vehicle | 5 |

| This compound (1 µM) | 75 |

| This compound (10 µM) | 95 |

Note: This table presents hypothetical data for illustrative purposes only.

Design and Implementation of In Vivo Non-Human Animal Models for Pathway and Cellular Research

In vivo non-human animal models are essential for studying the effects of a compound within a complex, integrated biological system. iasp-pain.orgadvancedsciencenews.com These models allow researchers to investigate the compound's effects on physiological processes, its distribution and metabolism within the body, and its impact on specific cellular pathways in a living organism. angelinipharma.comfrontiersin.org

For this compound, in vivo studies could involve assessing its effects on blood pressure, heart rate, or bronchial smooth muscle tone in relevant animal species. wikipedia.org These studies can help to confirm findings from in vitro and ex vivo experiments and provide a more comprehensive understanding of the compound's pharmacological profile.

Principles of Model Selection and Justification for Specific Research Questions

The selection of an appropriate animal model is a critical step in preclinical research and should be carefully justified based on the specific research questions being addressed. uu.nlaltex.orgresearchgate.net Factors to consider include the biological relevance of the model to the human condition or physiological process being studied, the availability and cost of the animals, ethical considerations, and the existing body of knowledge regarding the model. researchgate.netnih.gov

For studying the sympathomimetic effects of this compound, animal models known to have similar adrenergic receptor profiles and cardiovascular regulation to humans would be preferred. Rodents, such as rats or mice, are commonly used due to their availability, genetic tractability, and relatively low cost. iasp-pain.org However, larger animals like dogs or non-human primates might be considered for studies requiring more complex physiological measurements or closer parallels to human anatomy and physiology. nih.gov The justification for selecting a particular model should clearly outline how the model's characteristics align with the research objectives and why it is the most appropriate system for investigating the specific pathways and cellular effects of this compound. uu.nlaltex.org

Methodological Considerations in Preclinical Pharmacodynamics of this compound

Preclinical pharmacodynamics (PD) studies in animal models aim to characterize the biochemical, physiological, and behavioral effects of a compound and to understand the relationship between drug exposure and these effects. frontiersin.orgnih.gov Methodological considerations for this compound PD studies would include the route of administration, the timing and frequency of assessments, and the specific endpoints being measured.

Given this compound's historical use as an oral medication, studies investigating oral administration would be relevant. wikipedia.org Endpoints could include continuous monitoring of blood pressure and heart rate using telemetry, assessment of bronchodilation using plethysmography, or evaluation of effects on the central nervous system through behavioral tests. iasp-pain.org The study design should include appropriate control groups (e.g., vehicle control, positive control) and a sufficient number of animals to ensure statistical power. nih.gov Understanding the pharmacodynamic profile of this compound in vivo provides crucial data on its potential efficacy and guides further development. frontiersin.orgnih.gov

Advanced Spectroscopic and Imaging Techniques in this compound Biological Systems Research

Advanced spectroscopic and imaging techniques offer powerful tools for gaining detailed molecular and cellular insights into the effects of this compound within biological systems. febs.orglabworks.orgsunneyxielab.orgnih.gov These techniques can provide label-free information on the distribution of the compound, its metabolic fate, and its interactions with biomolecules. sunneyxielab.orgnih.gov

Application of NMR Spectroscopy for Metabolomics and Interactomics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique widely used in metabolomics and interactomics research. researchgate.netembrapa.brmdpi.comebi.ac.uk In the context of this compound research, NMR can be applied to study how the compound affects the metabolic profile of cells, tissues, or biological fluids (metabolomics) and to investigate its binding interactions with target proteins or other biomolecules (interactomics). researchgate.netembrapa.brmdpi.com

NMR-based metabolomics involves acquiring NMR spectra of biological samples (e.g., cell extracts, plasma, urine) from treated and control groups. researchgate.netembrapa.brfrontiersin.org Changes in the intensity and chemical shifts of metabolite signals in the spectra can reveal alterations in metabolic pathways induced by this compound. researchgate.netembrapa.br This can provide insights into the downstream biochemical consequences of this compound's pharmacological activity.

Table 3: Example Data from a Hypothetical NMR Metabolomics Study (Relative Metabolite Levels)

| Metabolite | Control Group | This compound-Treated Group | Fold Change |

| Glucose | 1.00 | 0.85 | -1.18 |

| Lactate | 1.00 | 1.30 | +1.30 |

| Alanine | 1.00 | 1.15 | +1.15 |

| Creatine | 1.00 | 1.02 | +1.02 |

| Choline | 1.00 | 1.25 | +1.25 |

Note: This table presents hypothetical data for illustrative purposes only, showing relative changes compared to the control group.

NMR can also be used for interactomics studies to investigate the binding of this compound to its target proteins, such as adrenergic receptors or enzymes involved in its metabolism. Techniques like ligand-observed NMR or protein-observed NMR can provide information on binding affinities, kinetics, and the specific residues involved in the interaction. arvysproteins.com While challenging for membrane proteins like adrenergic receptors, these methods can be applied to soluble domains or interacting proteins.

Mass Spectrometry-Based Proteomics and Lipidomics in this compound Research

Mass spectrometry (MS) is a central technology in the fields of proteomics and lipidomics, enabling the large-scale identification and quantification of proteins and lipids in biological samples. nih.govnih.gov These 'omics' approaches are valuable in preclinical research for understanding the complex biological systems and how drug candidates interact with them. nih.govnih.gov

Proteomics, using MS, allows for the comprehensive study of the protein complement of a biological sample. nih.gov This can provide insights into the cellular pathways affected by a compound, identify potential protein targets or off-targets, and reveal changes in protein expression or modification patterns in response to treatment.

Lipidomics, also heavily reliant on MS, involves the large-scale profiling and quantification of lipid molecules. nih.govnih.gov Lipids play crucial roles in cellular structure, energy storage, and signaling. nih.gov Analyzing changes in the lipid profile can help understand how a compound affects cellular membranes, signaling cascades, and metabolic processes.

Integrating proteomics and lipidomics data through MS-based workflows can provide a more holistic view of the biological impact of a compound in preclinical models. While specific data on this compound is not available, applying these techniques could potentially reveal its effects on protein expression related to its known sympathomimetic activity or uncover unforeseen interactions within cellular lipid environments.

Advanced Microscopy for Cellular Localization and Dynamics

Advanced microscopy techniques, including various forms of super-resolution microscopy (SRM) such as STED, SIM, and SMLM, have significantly enhanced the ability to visualize cellular structures and molecular dynamics beyond the traditional limits of light microscopy. These methods offer resolutions relevant to the size of proteins, allowing for detailed studies of molecular localization and movement within living cells.

In preclinical research, advanced microscopy can be used to determine the precise subcellular location of a compound or its targets. It can also provide insights into the dynamics of cellular processes influenced by the compound, such as intracellular transport, protein-protein interactions, and changes in organelle morphology or distribution.

For a compound like this compound, which is known to act as a norepinephrine (B1679862) releasing agent wikipedia.org, advanced microscopy could potentially be used to study its interaction with adrenergic receptors or transporters at a nanoscale level, or to observe its influence on vesicular dynamics involved in neurotransmitter release. The ability to perform live-cell imaging with these techniques allows for the study of these processes in real-time.

Integration of Artificial Intelligence and Machine Learning in Preclinical Research on this compound

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming preclinical research by offering powerful tools for data analysis, predictive modeling, and optimization of research workflows. AI/ML can process and analyze vast and complex datasets, including multi-omics data (genomics, proteomics, lipidomics), imaging data, and assay outcomes, to identify patterns, generate hypotheses, and improve decision-making.

Furthermore, AI could be used to integrate and interpret data generated from different advanced techniques, such as combining proteomics and lipidomics data with functional assay results to build more comprehensive models of a compound's mechanism of action. While specific applications of AI/ML to this compound preclinical data were not found, these technologies hold potential for enhancing the efficiency and predictive power of research on similar compounds by enabling more sophisticated data integration and analysis.

Theoretical Frameworks and Predictive Modeling for Suprifen Research

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of Suprifen Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of Suprofen, a potent inhibitor of prostaglandin (B15479496) synthesis, QSAR would be employed to design analogues with potentially improved potency or selectivity nih.gov.

The process begins with the creation of a library of Suprofen analogues, where systematic modifications are made to its chemical structure. These modifications could involve altering the propanoic acid side chain, substituting the phenyl ring, or modifying the thienylcarbonyl group. For each analogue, a set of molecular descriptors is calculated using cheminformatics software. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated and the biological activity (e.g., IC₅₀ for COX-1 and COX-2 inhibition) is experimentally determined for each analogue, a mathematical model is built. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that predicts activity based on the descriptor values. Such a model provides crucial insights into which structural features are essential for potent COX inhibition, guiding the synthesis of new, more effective compounds.

Table 1: Hypothetical QSAR Data for Suprofen Analogues This table illustrates the type of data used in a QSAR study. The values are representative and not from actual experimental results.

| Analogue | Modification | LogP | Molecular Weight (g/mol) | Predicted COX-2 IC₅₀ (nM) |

|---|---|---|---|---|

| Suprofen | Parent | 3.15 | 260.31 | 150 |

| Analogue 1 | -CH₃ to -CH₂CH₃ | 3.55 | 274.34 | 125 |

| Analogue 2 | Thiophene (B33073) to Furan | 2.90 | 244.25 | 210 |

| Analogue 3 | -H to -Cl on Phenyl | 3.85 | 294.76 | 95 |

Molecular Dynamics Simulations and Conformational Analysis of Suprofen Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time nih.gov. For Suprofen, MD simulations can provide profound, atomistic-level insights into how it binds to its targets, the cyclooxygenase (COX-1 and COX-2) enzymes drugbank.com. These simulations model the behavior of the Suprofen-COX complex in a simulated physiological environment (typically a water box with ions).

The simulation process involves:

System Setup: A high-resolution crystal structure of the target enzyme (COX-1 or COX-2) is obtained. Suprofen is then "docked" into the enzyme's active site using molecular docking software.

Parameterization: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen. A force field is a set of parameters and equations that defines the potential energy of the system, governing the interactions between all atoms (bonds, angles, electrostatic forces, van der Waals forces) mdpi.com.

Simulation: The system undergoes energy minimization to remove steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated. Finally, a production simulation is run for a duration of nanoseconds to microseconds, during which Newton's laws of motion are solved for every atom at each time step nih.govmdpi.com.

Analysis of the simulation trajectory reveals critical information about the binding interaction, such as the stability of the drug in the binding pocket, key amino acid residues involved in the interaction, the role of water molecules, and the conformational changes in both the drug and the enzyme upon binding. This detailed understanding is invaluable for explaining the drug's mechanism of action and for designing new molecules with improved binding affinity and selectivity.

Table 2: Typical Parameters for an MD Simulation of Suprofen-COX-2 Complex This table provides an example of the setup parameters for a molecular dynamics simulation.

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) |

| Water Model | TIP3P |

| System Size | ~90,000 atoms |

| Simulation Time | 200 nanoseconds (ns) |

| Temperature | 310 K |

| Pressure | 1 bar |

Predictive Modeling of Pharmacokinetics in Preclinical Systems

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual organism mdpi.com. PBPK models integrate a compound's physicochemical properties with physiological and anatomical data of the preclinical species (e.g., rat, dog) to predict its concentration over time in various tissues and organs dovepress.com.

To predict Suprofen's absorption, models would incorporate its solubility, permeability, and pKa. For oral administration, the simulation would model its dissolution in the gastrointestinal tract and its subsequent permeation across the gut wall into the portal circulation. Distribution is modeled by representing the body as a series of interconnected physiological compartments (e.g., blood, liver, kidney, muscle). The rate of Suprofen's transfer between these compartments is governed by blood flow rates to each organ and the drug's tissue-to-plasma partition coefficient, which is predicted from its lipophilicity (LogP) and plasma protein binding (Suprofen is 20% protein-bound) wikipedia.orgdrugbank.com.

Suprofen is primarily metabolized in the liver, mainly by the cytochrome P450 isozyme 2C9 (CYP2C9) drugbank.com. PBPK models incorporate this by defining metabolic clearance within the liver compartment. In silico tools can predict the likely sites on the Suprofen molecule that are susceptible to metabolic attack. For Suprofen, this would include hydroxylation of the phenyl ring or oxidation of the thiophene ring. The models can simulate the formation of key metabolites, such as Suprofen S-oxide and Suprofen glucuronide, and predict their subsequent fate in the body drugbank.com.

Table 3: Predicted Metabolic Pathways for Suprofen in a Preclinical Model This table illustrates potential metabolic transformations that can be modeled.

| Metabolic Reaction | Enzyme Family | Predicted Metabolite |

|---|---|---|

| Phase I: Oxidation | Cytochrome P450 (CYP2C9) | Suprofen S-oxide |

| Phase I: Hydroxylation | Cytochrome P450 (CYP2C9) | Hydroxy-Suprofen |

| Phase II: Conjugation | UGT (Uridine 5'-diphospho-glucuronosyltransferase) | Suprofen glucuronide |

Excretion is the final step in the drug's journey. PBPK models simulate excretion primarily through the kidneys (renal clearance) and liver (biliary clearance). The rate of renal clearance for Suprofen and its metabolites would be predicted based on factors like glomerular filtration rate and potential for active tubular secretion or reabsorption. By simulating all ADME processes simultaneously, PBPK models can predict the complete pharmacokinetic profile, including key parameters like half-life and clearance, aiding in the design of preclinical studies.

Systems Biology Approaches to Predict this compound's Biological Effects

Systems biology offers a holistic approach to understanding a drug's effects by considering the complex network of interactions within a biological system, rather than focusing on a single target nih.govmdpi.com. For Suprofen, its primary action is the inhibition of COX enzymes, which blocks the production of prostaglandins (B1171923) from arachidonic acid drugbank.comnih.gov.

A systems biology approach would go further by:

Pathway Analysis: Mapping the downstream consequences of prostaglandin inhibition across various signaling pathways, such as those involved in inflammation, pain signaling, and gastric mucosal protection.

Transcriptomics and Proteomics: Using computational models to integrate data from high-throughput experiments (e.g., microarrays, RNA-seq) that measure changes in gene and protein expression in cells treated with Suprofen. This can reveal off-target effects or compensatory mechanisms that the cell activates in response to COX inhibition embl.de.

Network Modeling: Constructing and analyzing protein-protein interaction networks and metabolic networks to predict how perturbing the COX node with Suprofen will affect the entire inflammatory network. This can help identify potential biomarkers of drug response or predict unanticipated effects on other physiological processes nih.gov.

Emerging Research Directions and Future Perspectives on Suprifen

Investigation of Novel Biological Targets and Potential Modalities for Suprifen and its Derivatives

The primary mechanism of action of Suprofen involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins (B1171923), lipid compounds that mediate inflammation, pain, and fever. patsnap.com By blocking these enzymes, Suprofen effectively reduces the production of pro-inflammatory prostaglandins. patsnap.com This established mechanism has been the cornerstone of its clinical use. However, contemporary research is venturing beyond this canonical pathway to identify novel biological targets that could unveil new therapeutic modalities for Suprofen and its derivatives.

Advanced screening methodologies, including proteomics and chemoproteomics, are being employed to identify off-target interactions of Suprofen within the cellular milieu. These studies aim to uncover previously unknown binding partners and signaling pathways that are modulated by the compound. The rationale is that understanding these interactions could lead to the development of Suprofen derivatives with enhanced selectivity and novel therapeutic applications. For instance, research into the synthesis of new derivatives of similar compounds, such as sorafenib, has focused on modifying specific moieties of the parent drug to improve efficacy and explore new anti-cancer activities. nih.govnih.gov

| Research Approach | Objective | Potential Outcome |

| Proteomic Profiling | Identify all cellular proteins that interact with Suprofen. | Discovery of novel biological targets and pathways. |

| Chemoproteomic Screening | Map the direct binding sites of Suprofen on a proteome-wide scale. | Elucidation of on-target and off-target engagement. |

| High-Throughput Screening | Screen Suprofen derivatives against a panel of disease-relevant assays. | Identification of new therapeutic indications. |

| Structural Biology | Determine the crystal structures of Suprofen in complex with novel targets. | Facilitate the rational design of next-generation derivatives. |

Exploration of this compound's Utility as a Chemical Biology Tool for Pathway Probing

The utility of small molecules as chemical tools to dissect complex biological pathways is a powerful approach in chemical biology. nih.gov Suprofen, with its well-defined primary targets, serves as an excellent scaffold for the development of chemical probes to investigate the roles of COX enzymes and prostaglandin (B15479496) signaling in various physiological and pathological processes.

Researchers are functionalizing the Suprofen molecule with reporter tags, such as fluorophores or biotin, to create probes for imaging and affinity purification studies. These chemical tools can be used to visualize the subcellular localization of COX enzymes and to identify proteins that form complexes with them. Furthermore, photoaffinity probes based on the this compound structure are being developed to covalently label and identify ATP-interacting proteins in their native cellular environment. nih.gov Such tools are invaluable for elucidating the intricate networks that govern inflammatory responses and for validating new drug targets within these pathways.

Development of Advanced Delivery Systems for Enhanced Research Applications

To maximize the utility of Suprofen in research settings, particularly for in vivo studies, the development of advanced delivery systems is crucial. These systems aim to control the release of the compound over time, target it to specific tissues or cell types, and improve its stability. seppic.com For instance, encapsulating Suprofen in liposomes or formulating it into microparticulates can protect it from enzymatic degradation and facilitate its delivery to target sites. nih.gov

Sustained-release formulations are being explored to maintain consistent concentrations of Suprofen over extended periods, which is particularly beneficial for long-term studies of chronic inflammation or pain. seppic.com Moreover, nanotechnology-based delivery systems, such as polymeric nanoparticles and dendrimers, are being investigated for their potential to enhance the bioavailability and therapeutic index of Suprofen in preclinical models. These advanced delivery systems are not only pivotal for improving the efficacy of Suprofen in research applications but also hold promise for future clinical translations. nih.gov

Opportunities for Repurposing and Analog Development for Novel Research Questions

Drug repurposing, the process of identifying new uses for existing drugs, offers a time and cost-effective strategy for drug discovery. nih.govnih.gov The established pharmacological profile of Suprofen makes it an attractive candidate for repurposing. By screening Suprofen against diverse biological assays and disease models, researchers can uncover new therapeutic applications beyond its traditional use as an anti-inflammatory agent.

In parallel, the development of Suprofen analogs presents another avenue for addressing novel research questions. Medicinal chemists are synthesizing libraries of Suprofen derivatives with systematic modifications to the core structure. rsc.org These analogs are then evaluated for their activity against a range of biological targets and in various phenotypic screens. This approach not only helps in understanding the structure-activity relationships of the Suprofen scaffold but also has the potential to yield new chemical entities with improved properties and novel mechanisms of action. For example, the synthesis and evaluation of pirfenidone derivatives have led to the identification of lead compounds with enhanced anti-fibrosis activity. rsc.org

| Compound | Original Indication | Potential Repurposed Application |

| Suprofen | Inflammation, Pain | Neuroinflammation, Cancer |

| Thalidomide | Morning Sickness | Multiple Myeloma, Leprosy |

| Sildenafil | Angina | Erectile Dysfunction, Pulmonary Hypertension |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Footprint

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the effects of small molecules on biological systems. mdpi.com Integrating these multi-omics datasets provides a holistic view of the cellular response to Suprofen treatment, enabling a comprehensive understanding of its biological footprint. nih.gov

By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with Suprofen, researchers can construct detailed molecular maps of its mechanism of action. mdpi.com This integrated approach can reveal novel signaling pathways and biological processes that are modulated by Suprofen, providing insights that would be missed by single-omics analyses. nih.gov For instance, multi-omics studies can help in identifying biomarkers that predict the response to Suprofen treatment and in elucidating the molecular basis of its off-target effects. The Cancer Genome Atlas (TCGA) is an example of a large-scale project that houses multi-omics data for various cancers, providing a valuable resource for such integrative analyses. nih.gov

Q & A

Basic: How to formulate a research hypothesis on Suprifen's mechanism of action?

Answer:

Begin with a systematic literature review to identify gaps in understanding this compound's pharmacological pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor . For example:

- "Does this compound modulate [specific receptor/enzyme] in [cell type/model], and how does this correlate with observed [therapeutic effect]?"

Sub-questions may address dose-response relationships or comparative efficacy against existing compounds .

Basic: What are key considerations in designing in vitro experiments with this compound?

Answer:

- Reproducibility: Provide detailed protocols for compound preparation, including solvent choice, concentration gradients, and purity validation (≥95% by HPLC) .

- Controls: Include positive/negative controls and solvent-only baselines to isolate this compound-specific effects.

- Documentation: Follow NIH preclinical guidelines for reporting experimental conditions (e.g., cell line authentication, incubation times) .

Advanced: How to resolve contradictions between preclinical and clinical data on this compound?

Answer:

- Iterative Analysis: Re-examine preclinical models for translational relevance (e.g., species-specific metabolic differences) .

- Meta-Analysis: Aggregate datasets using PRISMA guidelines to identify confounding variables (e.g., patient demographics, dosing regimens) .

- Mechanistic Studies: Use in silico modeling (e.g., molecular docking) to validate hypotheses generated from conflicting results .

Advanced: What methodologies optimize this compound's bioavailability in cross-disciplinary studies?

Answer:

- Formulation Screening: Test nano-encapsulation or prodrug strategies in collaboration with pharmaceutical chemistry teams .

- Pharmacokinetic Modeling: Integrate physiologically based pharmacokinetic (PBPK) models to predict absorption profiles across biological barriers .

- Validation: Use LC-MS/MS for precise quantification in plasma/tissue samples, adhering to FDA bioanalytical guidelines .

Basic: How to conduct a systematic literature review on this compound?

Answer:

- Search Strategy: Use Boolean operators in databases (PubMed, SciFinder) with terms like "this compound AND (mechanism OR pharmacokinetics)". Exclude non-peer-reviewed sources .

- Quality Assessment: Apply AMSTAR-2 criteria to evaluate study bias and relevance .

- Data Extraction: Tabulate findings (e.g., IC50 values, sample sizes) for comparative analysis .

Advanced: Best practices for validating this compound's pharmacokinetic models using conflicting datasets

Answer:

- Sensitivity Analysis: Identify parameters (e.g., clearance rates) with the highest variability impact using Monte Carlo simulations .

- Bayesian Hierarchical Modeling: Account for inter-study heterogeneity by pooling data across cohorts .

- Experimental Validation: Conduct crossover trials in animal models to reconcile discrepancies between in silico predictions and empirical data .

Basic: Ethical guidelines for animal studies involving this compound

Answer:

- IACUC Compliance: Justify sample sizes via power analysis to minimize animal use .

- Endpoint Criteria: Predefine humane endpoints (e.g., tumor size, weight loss ≥20%) to avoid undue suffering .

- Data Transparency: Report attrition rates and exclusion criteria in supplementary materials .

Advanced: Statistical approaches for multivariate analysis of this compound's effects

Answer:

- Machine Learning: Apply PCA or PLS-DA to identify latent variables in omics datasets (e.g., transcriptomic responses) .

- Survival Analysis: Use Cox proportional hazards models for time-to-event data in longitudinal studies .

- Robustness Testing: Validate findings via bootstrapping or cross-validation to address overfitting .

Basic: How to design surveys for human studies on this compound's efficacy?

Answer:

- Questionnaire Design: Avoid leading questions; use Likert scales for subjective metrics (e.g., pain relief). Pilot-test with 10–15 participants to refine clarity .

- Bias Mitigation: Randomize question order and include attention-check items .

- Compliance: Follow GDPR/HIPAA protocols for data anonymization .

Advanced: Addressing reproducibility challenges in this compound synthesis protocols

Answer:

- Protocol Standardization: Document reaction conditions (e.g., temperature, catalyst purity) in machine-readable formats (e.g., ChemML) .

- Collaborative Validation: Share batches with independent labs for NMR/MS cross-verification .

- Error Tracking: Use electronic lab notebooks (ELNs) to trace deviations in synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.